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Compound of Interest

Compound Name: destruxin B2

Cat. No.: B10819065

Introduction

Destruxin B2 is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic
fungi, such as Metarhizium anisopliae. It belongs to a class of secondary metabolites known for
their insecticidal, cytotoxic, and phytotoxic activities. The complex cyclic structure of destruxin
B2 necessitates advanced analytical techniques for its complete structural characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive
technique for the unambiguous determination of the constitution and stereochemistry of such
natural products. This application note provides a detailed overview and protocols for the use of
one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural elucidation
of destruxin B2, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure of Destruxin B2

Destruxin B2 is composed of five amino acid residues (3-alanine, N-methyl-L-alanine, L-
proline, L-valine, and N-methyl-L-valine) and one a-hydroxy acid residue (a-hydroxy-y-
methylvaleric acid), linked in a cyclic structure via five amide bonds and one ester bond. The
precise determination of the sequence of these residues and their stereochemistry is critical for
understanding its biological activity.

NMR Spectroscopic Analysis
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A combination of 1D (*H and *3C) and 2D (COSY, HSQC, and HMBC) NMR experiments is
essential for the complete assignment of all proton and carbon signals and for establishing the
connectivity within the destruxin B2 molecule.

Data Presentation

The following tables summarize the *H and 3C NMR chemical shift assignments for destruxin

B2, typically recorded in deuterated chloroform (CDCIs) at a specific field strength (e.g., 500
MHz for H).

Table 1: *H NMR Data for Destruxin B2 (500 MHz, CDClIs)
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Atom No. Residue o (ppm) Multiplicity J (H2)
o-Hydroxy-y-

methylvaleric

acid

H-2 Hmv 5.10 dd 95,35
H-3 Hmv 1.95 m

H-4 Hmv 1.60 m

H-5 Hmv 0.95 d 6.5
H-6 Hmv 0.90 d 6.5
Proline

H-a Pro 4.50 dd 8.0, 3.0
H-B Pro 2.20,1.90 m

H-y Pro 1.85 m

H-6 Pro 3.60, 3.45 m

N-Methyl-L-

valine

H-a N-Me-Val 4.80 d 9.0
H-B N-Me-Val 2.30 m

H-y N-Me-Val 1.00 d 7.0
H-y' N-Me-Val 0.95 d 7.0
N-CHs N-Me-Val 3.10 S

N-Methyl-L-

alanine

H-a N-Me-Ala 5.20 o} 7.0
H-B N-Me-Ala 1.40 d 7.0
N-CHs N-Me-Ala 2.90 S
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B-Alanine

H-a B-Ala 3.50 m

H-B B-Ala 2.50 m

L-Valine

H-a Val 4.10 dd 8.5,45
H-B Val 2.10 m

H-y Val 0.98 d 6.8

H-y' Val 0.92 d 6.8

Note: Chemical shifts (&) and coupling constants (J) are representative and may vary slightly

depending on experimental conditions.

Table 2: 13C NMR Data for Destruxin B2 (125 MHz, CDCls)
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Atom No. Residue o (ppm)

o-Hydroxy-y-methylvaleric acid

C-1(C=0) Hmv 172.5
C-2 Hmv 75.0
C-3 Hmv 38.5
C-4 Hmv 25.0
C-5 Hmv 23.0
C-6 Hmv 215
Proline

C-a Pro 60.0
C-B Pro 30.0
C-y Pro 25.5
C-o Pro 47.0
C=0 Pro 171.0

N-Methyl-L-valine

C-a N-Me-Val 58.0
C-B N-Me-Val 31.0
C-y N-Me-Val 20.0
C-y' N-Me-Val 18.0
N-CHs N-Me-Val 33.0
C=0 N-Me-Val 170.5

N-Methyl-L-alanine

C-a N-Me-Ala 50.0

C-B N-Me-Ala 15.0
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N-CHs N-Me-Ala 32.0
C=0 N-Me-Ala 173.0
B-Alanine

C-a B-Ala 35.0
C-B B-Ala 335
C=0 B-Ala 171.5
L-Valine

C-a Val 59.0
C-B Val 30.5
C-y Val 19.5
Cy' Val 19.0
C=0 Val 172.0

Experimental Protocols
Sample Preparation

« Isolation and Purification: Destruxin B2 is isolated from the culture broth of Metarhizium
anisopliae using liquid-liquid extraction followed by chromatographic techniques such as
silica gel column chromatography and high-performance liquid chromatography (HPLC) to
obtain a pure sample.

 NMR Sample: Dissolve approximately 5-10 mg of purified destruxin B2 in 0.5-0.7 mL of
deuterated chloroform (CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Filtration: Filter the solution into a standard 5 mm NMR tube to remove any particulate
matter.
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NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600
MHz) equipped with a cryoprobe for enhanced sensitivity.

e 'H NMR:
o Pulse Program: A standard single-pulse experiment (e.g., zg30).
o Spectral Width: 12-16 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 16-64, depending on the concentration.
e 13C NMR:

o Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

[¢]

Spectral Width: 200-240 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

e 2D COSY (Correlation Spectroscopy):

[e]

Pulse Program: Standard COSY sequence (e.g., cosygpqf).

o

Spectral Width: Same as *H NMR in both dimensions.

[¢]

Data Points: 2048 in F2 and 256-512 in F1.

[¢]

Number of Scans per Increment: 4-16.
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e 2D HSQC (Heteronuclear Single Quantum Coherence):

o Pulse Program: Standard HSQC sequence with gradient selection (e.g.,
hsgcedetgpsisp2.3).

o Spectral Width: *H dimension (F2): 10-12 ppm; 13C dimension (F1): 180-200 ppm.
o Data Points: 2048 in F2 and 256-512 in F1.
o Number of Scans per Increment: 8-32.

o 1J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145
Hz).

o 2D HMBC (Heteronuclear Multiple Bond Correlation):

o

Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndgf).

[¢]

Spectral Width: *H dimension (F2): 10-12 ppm; 3C dimension (F1): 200-220 ppm.

Data Points: 2048 in F2 and 256-512 in F1.

o

[e]

Number of Scans per Increment: 16-64.

o

Long-Range Coupling Constant: Optimized for 2-3 bond C-H couplings (e.g., 8 Hz).

Data Processing and Analysis

e Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin,
Mnova, ACD/Labs). Apply Fourier transformation, phase correction, and baseline correction.
For 2D spectra, apply appropriate window functions (e.g., sine-bell or squared sine-bell).

* 'H NMR Analysis: Integrate the signals to determine the number of protons. Analyze the
chemical shifts, multiplicities, and coupling constants to identify proton spin systems
corresponding to the individual amino acid and hydroxy acid residues.

e 13C NMR Analysis: Identify the number of carbon signals and their types (C, CH, CHz, CHs)
with the aid of DEPT experiments. Note the chemical shifts of carbonyl carbons (amide and
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ester) which appear in the downfield region (170-175 ppm).

e COSY Analysis: Establish proton-proton connectivities within each residue. For example,
trace the correlations from the a-proton to the 3, y, and & protons in the proline residue.

 HSQC Analysis: Correlate each proton to its directly attached carbon atom. This confirms the
assignment of CH, CHz, and CHs groups.

o HMBC Analysis: This is the key experiment for establishing the sequence of the residues.
Look for long-range (2-3 bond) correlations between protons and carbons. For instance, a
correlation between the a-proton of one residue and the carbonyl carbon of the preceding
residue confirms the peptide bond linkage. The ester linkage is also confirmed through
HMBC correlations.

Visualization of the Elucidation Workflow

The logical workflow for the structure elucidation of destruxin B2 using NMR spectroscopy can
be visualized as follows:
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Click to download full resolution via product page
Caption: Workflow for the structure elucidation of destruxin B2 using NMR.

Signaling Pathway of Structure Elucidation Logic

The logical connections derived from the key 2D NMR experiments that lead to the final
structure are depicted below.
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Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the complete structural elucidation of complex
natural products like destruxin B2. By employing a suite of 1D and 2D NMR experiments, it is
possible to unambiguously assign all proton and carbon signals and to piece together the
molecular structure, including the sequence of the constituent residues. The protocols and data
presented in this application note provide a comprehensive guide for researchers involved in
the analysis of destruxins and other cyclic peptides. Accurate structural information is
fundamental for structure-activity relationship studies and for the development of new
therapeutic agents or agrochemicals.

 To cite this document: BenchChem. [Application Note: Elucidation of the Molecular Structure
of Destruxin B2 using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10819065#nmr-spectroscopy-for-destruxin-b2-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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